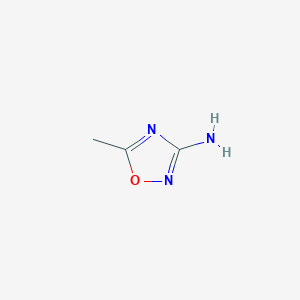

5-Methyl-1,2,4-oxadiazol-3-amine

描述

Historical Context and Evolution of 1,2,4-Oxadiazole (B8745197) Research

The journey of the 1,2,4-oxadiazole ring began in 1884 with its first synthesis by Tiemann and Krüger, who initially referred to it as "azoxime" or "furo[ab1]diazole". nih.govnih.gov For nearly eight decades following its discovery, the heterocycle received sporadic attention from the scientific community. nih.govpsu.edu A significant turning point occurred in the 1960s when its propensity for photochemical rearrangement into other heterocyclic systems was observed, sparking a surge of interest among chemists. nih.govpsu.edu

The past few decades have witnessed a revitalized and intensified focus on 1,2,4-oxadiazoles, largely driven by their utility in medicinal chemistry and materials science. psu.edursc.org The number of publications related to this heterocycle has seen a marked increase, underscoring its growing importance. nih.gov This renewed interest is a testament to the versatility of the 1,2,4-oxadiazole core and its potential to serve as a foundational element in the design of novel molecules with diverse functionalities.

Significance of Five-Membered Heterocyclic Systems in Drug Discovery and Materials Science

Five-membered heterocyclic compounds, which are cyclic structures containing at least one atom other than carbon within a five-atom ring, are of paramount importance in scientific research. numberanalytics.comwisdomlib.org These structures are integral to a vast number of natural products, pharmaceuticals, and biologically active compounds. numberanalytics.com Their prevalence stems from their chemical stability, reactivity, and the minimal angle strain within the ring structure, which facilitates smoother synthetic transformations and a wide range of derivatizations. studysmarter.co.uk

In the field of drug discovery, five-membered heterocycles are particularly valued. mdpi.comfrontiersin.org They can enhance a drug's lipophilicity, thereby improving its permeability across cell membranes, and can also increase aqueous solubility, leading to better bioavailability. mdpi.comfrontiersin.org Many clinically used drugs contain five-membered heterocyclic scaffolds such as imidazole, indole, pyrazole, oxadiazole, thiadiazole, and triazole. frontiersin.org Beyond pharmaceuticals, these heterocycles are also finding increasing applications in materials science, for instance, in the development of smart materials. frontiersin.org

Bioisosteric Properties of the 1,2,4-Oxadiazole Ring System

A key factor contributing to the widespread use of the 1,2,4-oxadiazole ring in medicinal chemistry is its role as a bioisostere for ester and amide groups. scispace.comresearchgate.netnih.gov Bioisosterism refers to the replacement of a functional group within a molecule with another group that has similar physical or chemical properties, with the goal of creating a new compound with improved pharmacological or toxicological characteristics. nih.gov

The 1,2,4-oxadiazole ring is particularly effective as a bioisostere because of its resistance to hydrolysis by esterases, enzymes that break down esters. researchgate.netnih.gov This metabolic stability can lead to drugs with longer half-lives and improved therapeutic profiles. mdpi.com While its primary use is to mimic ester and amide functionalities, the 1,2,4-oxadiazole ring can also serve as a bioisostere for other functional groups. scispace.comnih.gov This versatility makes it a valuable tool for medicinal chemists in the design and optimization of new drug candidates. scispace.comresearchgate.net

Role of Nitrogen-Containing Heterocycles in Pharmaceutical Development

Nitrogen-containing heterocycles are among the most prevalent structural motifs in pharmaceuticals. msesupplies.comopenmedicinalchemistryjournal.com An analysis of FDA-approved drugs revealed that a significant majority, over 85%, of all biologically active compounds are or contain a heterocycle, with nitrogen-containing heterocycles being the most frequent. nih.govrsc.org Specifically, about 60% of unique small-molecule drugs contain a nitrogen-based heterocycle. nih.govrsc.org

The prevalence of these structures can be attributed to several factors. Their stability and operational efficiency within the human body are key advantages. rsc.org Furthermore, the nitrogen atoms in these rings can readily form hydrogen bonds with biological targets such as DNA and proteins, which is a crucial aspect of the mechanism of action for many drugs, including anti-cancer agents. nih.govrsc.org The ability of nitrogen-containing heterocycles to mimic endogenous metabolites and natural products further highlights their pivotal role in modern drug design and discovery. openmedicinalchemistryjournal.com

Overview of 5-Methyl-1,2,4-oxadiazol-3-amine as a Core Scaffold

Within the broad class of 1,2,4-oxadiazoles, this compound has emerged as a compound of interest. chemspider.comsigmaaldrich.com Its structure consists of the 1,2,4-oxadiazole ring with a methyl group at the 5-position and an amine group at the 3-position. This specific arrangement of substituents on the core scaffold imparts distinct chemical properties that are being explored for various applications.

Structure

2D Structure

3D Structure

属性

IUPAC Name |

5-methyl-1,2,4-oxadiazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H5N3O/c1-2-5-3(4)6-7-2/h1H3,(H2,4,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEEUSAKCHSWJKO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=NO1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40482644 | |

| Record name | 5-METHYL-1,2,4-OXADIAZOL-3-AMINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40482644 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

99.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40483-47-4 | |

| Record name | 5-METHYL-1,2,4-OXADIAZOL-3-AMINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40482644 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Methyl-1,2,4-oxadiazol-3-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies and Chemical Transformations of 5 Methyl 1,2,4 Oxadiazol 3 Amine

Established Synthetic Pathways for 1,2,4-Oxadiazoles

The construction of the 1,2,4-oxadiazole (B8745197) ring is a well-documented area of organic synthesis, with several reliable strategies available to chemists. These methods can be broadly categorized into two principal approaches: amidoxime-based cyclization and 1,3-dipolar cycloaddition reactions.

Amidoxime-Based Cyclization Strategies

The reaction of amidoximes with various acylating agents is a cornerstone of 1,2,4-oxadiazole synthesis. researchgate.net This versatile method involves the initial formation of an O-acylamidoxime intermediate, which then undergoes cyclodehydration to furnish the desired heterocyclic ring. researchgate.net A variety of carboxylic acid derivatives, including acid chlorides, anhydrides, and esters, can be employed as the acylating agent. mdpi.comnih.gov The choice of reagents and reaction conditions can be tailored to the specific substrates and desired outcome.

The general mechanism proceeds through the nucleophilic attack of the amidoxime (B1450833) nitrogen on the carbonyl carbon of the acylating agent, followed by an intramolecular cyclization and subsequent elimination of a water molecule. The reaction can be promoted by heat or by the use of dehydrating agents. researchgate.net

Table 1: Examples of Amidoxime-Based Cyclization Strategies for 1,2,4-Oxadiazole Synthesis

| Amidoxime Reactant | Acylating Agent | Conditions | Product | Reference |

| Benzamidoxime | Benzoic anhydride | Heat | 3,5-Diphenyl-1,2,4-oxadiazole | researchgate.net |

| Acetamidoxime | Acetic anhydride | Heat | 3,5-Dimethyl-1,2,4-oxadiazole | researchgate.net |

| Various amidoximes | Carboxylic acids | EDC.HCl, 110°C | 3,5-Disubstituted-1,2,4-oxadiazoles | nih.gov |

1,3-Dipolar Cycloaddition Reactions

An alternative and powerful approach to the 1,2,4-oxadiazole core is through a [3+2] cycloaddition reaction between a nitrile oxide and a nitrile. chim.it This reaction is a classic example of 1,3-dipolar cycloaddition, where the three atoms of the nitrile oxide dipole react with the two atoms of the nitrile dipolarophile to form the five-membered heterocyclic ring in a concerted fashion. chim.it

Nitrile oxides are typically generated in situ from the corresponding aldoximes by oxidation or from hydroximoyl halides by dehydrohalogenation. nih.gov The choice of nitrile component allows for the introduction of a wide variety of substituents at the C5 position of the resulting 1,2,4-oxadiazole. While this method is synthetically valuable, the reactivity of the nitrile triple bond and the potential for nitrile oxide dimerization can sometimes present challenges. nih.gov

Table 2: Examples of 1,3-Dipolar Cycloaddition for 1,2,4-Oxadiazole Synthesis

| Nitrile Oxide Precursor | Nitrile | Conditions | Product | Reference |

| Benzaldoxime | Acetonitrile | Oxidation (e.g., with NCS) | 5-Methyl-3-phenyl-1,2,4-oxadiazole | nih.gov |

| N-hydroxybenzimidoyl chloride | Various nitriles | Base (e.g., triethylamine) | 3,5-Disubstituted-1,2,4-oxadiazoles | nih.gov |

Specific Synthesis of 5-Methyl-1,2,4-oxadiazol-3-amine and its Precursors

While general methods provide a framework, the synthesis of a specifically substituted derivative such as this compound requires a tailored approach, often involving the careful selection of precursors and optimization of reaction conditions.

Amidoxime Intermediates in this compound Synthesis

Drawing from established principles, a plausible and efficient route to this compound involves the use of an appropriately functionalized amidoxime precursor. A key intermediate in this synthesis is N'-hydroxyguanidine or a related protected derivative. This amidoxime can then be reacted with an acetylating agent to introduce the methyl group at the C5 position.

For instance, the synthesis of the closely related compound, 3-Amino-4-(5-methyl-1,2,4-oxadiazol-3-yl)furazan, utilizes 4-amino-N′-hydroxy-1,2,5-oxadiazole-3-carboximidamide as the amidoxime precursor. This highlights the strategic importance of having a pre-functionalized amidoxime to achieve the desired substitution pattern on the final 1,2,4-oxadiazole ring.

High-Temperature Reaction Conditions for this compound Formation

The cyclodehydration step to form the 1,2,4-oxadiazole ring often necessitates elevated temperatures to overcome the activation energy barrier for the intramolecular cyclization and subsequent dehydration. In the synthesis of 3-Amino-4-(5-methyl-1,2,4-oxadiazol-3-yl)furazan, the reaction between the amidoxime precursor and acetamide is conducted at a high temperature of 180 °C. This suggests that the synthesis of this compound from N'-hydroxyguanidine and an acetic acid derivative would likely also require significant thermal energy to drive the reaction to completion. Such high-temperature conditions are often necessary to facilitate the elimination of water and promote the formation of the stable aromatic 1,2,4-oxadiazole ring.

Green Chemistry Approaches in 1,2,4-Oxadiazole Synthesis

In recent years, the principles of green chemistry have become increasingly influential in the design of synthetic routes. For the synthesis of 1,2,4-oxadiazoles, several more environmentally benign methodologies have been developed, focusing on reducing waste, minimizing the use of hazardous substances, and improving energy efficiency. nih.gov

Microwave-assisted synthesis has emerged as a powerful tool in this regard. nih.govnih.gov The use of microwave irradiation can significantly accelerate reaction rates, often leading to higher yields and purer products in shorter reaction times compared to conventional heating methods. nih.govresearchgate.net One-pot, microwave-assisted syntheses of disubstituted 1,2,4-oxadiazoles from carboxylic acids and amidoximes have been reported, offering a streamlined and efficient approach. nih.gov

Solvent-free reaction conditions represent another key green chemistry strategy. rjptonline.org By eliminating the need for volatile organic solvents, these methods reduce environmental pollution and simplify product purification. The synthesis of 1,2,4-oxadiazoles has been successfully achieved under solvent-free conditions, for example, by reacting nitriles, hydroxylamine, and Meldrum's acid under microwave irradiation. organic-chemistry.org The use of solid supports and catalysts that can be easily recovered and reused also contributes to the development of more sustainable synthetic protocols. nih.gov

Table 3: Green Chemistry Approaches for 1,2,4-Oxadiazole Synthesis

| Green Approach | Reactants | Conditions | Advantages | Reference |

| Microwave-assisted | Carboxylic acids, Amidoximes | Microwave irradiation | Short reaction times, high yields | nih.gov |

| Solvent-free | Nitriles, Hydroxylamine, Meldrum's acid | Microwave irradiation | Reduced waste, simplified work-up | organic-chemistry.org |

| Polymer-supported reagents | Carboxylic acids, Amidoximes | Microwave heating | High yields and purities, faster optimization | acs.org |

Derivatization and Functionalization Strategies of this compound

The this compound scaffold serves as a versatile building block for the synthesis of more complex molecules. Its functionalization can be achieved through reactions involving the exocyclic amine group or through transformations of the oxadiazole ring itself.

The primary amine group at the C3 position is a key site for derivatization, allowing for the introduction of a wide range of functional groups and the construction of larger molecular architectures. Common reactions include:

Acylation: The amine group can be readily acylated to form amides. For example, 5-amino-substituted 1,2,4-oxadiazoles can be derivatized to the corresponding acetamides in good yields. nih.gov

Nitration: The amine can be converted into a nitramino group (-NHNO2). This is a particularly important transformation in the field of energetic materials, as the nitramino moiety significantly enhances the energetic properties of the molecule. nih.govfrontiersin.org

Mannich Reaction: The active amino group can participate in Mannich reactions. For instance, the reaction of a related amino-oxadiazole derivative with trinitroethanol, catalyzed by a Lewis acid, introduces a trinitroethyl energetic group. researchgate.netnih.gov

Salt Formation: The acidic protons on the amino or nitramino groups can be abstracted by bases to form energetic salts. A variety of nitrogen-rich cations, such as ammonium, hydrazinium, and hydroxylaminium, can be used to tune the density, stability, and energetic performance of the final compound. researchgate.netfrontiersin.org

The 1,2,4-oxadiazole ring is characterized by a relatively weak O–N bond and low aromaticity, making it susceptible to rearrangement into more stable heterocyclic systems under thermal or photochemical conditions. chim.itresearchgate.net These rearrangements are powerful tools for structural modification.

Boulton-Katritzky Rearrangement (BKR): This is a well-studied thermal rearrangement that involves an internal nucleophilic substitution. chim.it The reaction requires a three-atom side chain attached to the oxadiazole ring, where a nucleophilic atom attacks the N(2) position of the ring, leading to the cleavage of the O-N bond and the formation of a new, more stable heterocycle. chim.it A specific example involves the base-induced rearrangement of N-(5-methyl-1,2,4-oxadiazol-3-yl)-N′-phenylurea, which transforms into a 4-acetylamino-1-phenyl-1,2,4-triazolin-5-one. rsc.org

Photochemical Rearrangements: Upon UV irradiation, 3-amino-1,2,4-oxadiazoles can undergo several competitive rearrangements. nih.gov These processes are influenced by the substituents and the reaction medium and can lead to the formation of regioisomeric 1,2,4-oxadiazoles or other heterocyclic systems like 1,3,4-oxadiazoles. chim.itnih.gov

A primary application for the derivatization of this compound is in the development of high-energy density materials (HEDMs). The strategy involves linking the stable oxadiazole core to explosophoric groups (energetic moieties) to create molecules with high detonation performance and acceptable sensitivity. frontiersin.org

Key strategies include:

Incorporation of -NO2 and related groups: Introducing nitramino (-NHNO2) and nitrate ester (-ONO2) groups significantly improves the oxygen balance and energy content of the molecule. frontiersin.org For example, nitration of 3-amino-4-(5-methyl-1,2,4-oxadiazol-3-yl)furazan produces a nitramino derivative with superior detonation properties compared to TNT. researchgate.netfrontiersin.org

Bridging with other Energetic Heterocycles: The 1,2,4-oxadiazole ring can be linked to other energetic heterocyclic rings, such as furazan, tetrazole, or another oxadiazole, to construct complex, high-nitrogen, high-density materials. researchgate.netsemanticscholar.orgosti.gov A methylene bridge (-CH2-) has been used to link a 1,2,4-oxadiazole ring with a 5-nitrotetrazole ring, resulting in melt-castable explosives with high thermal stability and good detonation performance. semanticscholar.orgnih.gov

Formation of Energetic Salts: As mentioned previously, converting the functionalized oxadiazole derivatives into energetic salts is a common and effective method to enhance density and detonation performance while often maintaining low sensitivity to impact and friction. researchgate.netfrontiersin.orgresearchgate.net

Table 2: Performance of Energetic Derivatives Based on the 1,2,4-Oxadiazole Core

| Compound | Density (g·cm⁻³) | Detonation Velocity (m·s⁻¹) | Detonation Pressure (GPa) | Impact Sensitivity (J) | Reference |

| 3-Nitramino-4-(5-methyl-1,2,4-oxadiazol-3-yl)furazan | 1.65 | 7,810 | - | 37.8 | frontiersin.org |

| N-(4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,2,5-oxadiazol-3-yl)-N-(2,2,2-trinitroethyl)nitramide | 1.78 | 8,602 | 32.8 | >40 | researchgate.netnih.gov |

| Hydroxylaminium salt of 3-nitramino-4-(5-methyl-1,2,4-oxadiazol-3-yl)furazan | - | 8,350 | 27.3 | - | nih.gov |

| 3-((5-nitro-2H-tetrazol-2-yl)methyl)-1,2,4-oxadiazole (NTOM) | 1.76 | 7,909 | - | >40 | semanticscholar.orgnih.gov |

| Hydrazinium salt of [3-(4-nitroamino-1,2,5-oxadiazol-3-yl)-1,2,4-oxadiazol-5-yl]-methylene nitrate | 1.82 | 8,822 | 35.1 | 40 | frontiersin.org |

Mechanistic Investigations and Reactivity Profiling of 5 Methyl 1,2,4 Oxadiazol 3 Amine

Electronic Structure and Aromaticity Considerations of 1,2,4-Oxadiazoles

The 1,2,4-oxadiazole (B8745197) ring is characterized by a low level of aromaticity and the presence of a labile O-N bond. chim.itresearchgate.netosi.lv This reduced aromaticity, compared to other azoles, makes the ring susceptible to rearrangements into more stable heterocyclic systems. researchgate.netacs.org The nitrogen atoms within the ring act as hydrogen bond acceptors, a property that influences the solubility and biological interactions of 1,2,4-oxadiazole derivatives. researchgate.netrsc.org

The carbon atoms at positions 3 and 5 of the 1,2,4-oxadiazole ring exhibit electrophilic character, while the nitrogen at position 3 has nucleophilic properties. chim.it The entire ring generally functions as an electron-withdrawing group, which can activate attached substituents towards certain reactions. researchgate.net

Comparative Analysis of Oxadiazole Isomers (1,2,3-, 1,2,4-, 1,2,5-, 1,3,4-)

Oxadiazoles (B1248032) exist in four isomeric forms: 1,2,3-, 1,2,4-, 1,2,5-, and 1,3,4-oxadiazole (B1194373). chim.it Among these, the 1,2,4- and 1,3,4-isomers are the most extensively studied. Significant differences in physicochemical properties exist between these isomers. For instance, 1,3,4-oxadiazoles generally exhibit lower lipophilicity (log D) and improved metabolic stability, aqueous solubility, and a better profile against hERG inhibition compared to their 1,2,4-oxadiazole counterparts. acs.org These differences can be attributed to their distinct charge distributions and dipole moments. acs.org Theoretical studies have indicated that the 1,3,4-oxadiazole isomer is more aromatic and therefore more stable and less reactive than the 1,2,4-oxadiazole isomer. researchgate.net In contrast, 1,2,4-oxadiazoles have been noted to have lower water solubility than 1,3,4-oxadiazoles due to the reduced hydrogen bond accepting character of the nitrogen atom in the 1,2,4-oxadiazole ring. researchgate.net

| Property | 1,2,4-Oxadiazole | 1,3,4-Oxadiazole |

| Aromaticity | Lower | Higher researchgate.net |

| Stability | Less stable researchgate.net | More stable researchgate.net |

| Reactivity | More reactive researchgate.net | Less reactive researchgate.net |

| Lipophilicity (log D) | Higher acs.org | Lower acs.org |

| Aqueous Solubility | Lower researchgate.net | Higher acs.org |

| Metabolic Stability | Generally lower | Generally higher acs.org |

Impact of Substituents on Ring Stability and Reactivity

Substituents play a crucial role in modulating the stability and reactivity of the 1,2,4-oxadiazole ring. Disubstituted 1,2,4-oxadiazoles are generally more stable than their monosubstituted counterparts and can tolerate both strong acidic and basic conditions. nih.gov The positions of the substituents are key; the electron-withdrawing effect of the 1,2,4-oxadiazole ring is more pronounced through the C-5 position than the C-3 position. nih.gov

The presence of an electron-withdrawing group at the C-5 position enhances the electrophilicity of this carbon, making it more susceptible to nucleophilic attack. psu.edu Conversely, the amine group at the C-3 position in 5-methyl-1,2,4-oxadiazol-3-amine introduces a nucleophilic center and can participate in various reactions. The nature of the side-chain attached to the ring is a critical factor in determining the course of intramolecular rearrangements. psu.edu Mechanistic studies have highlighted the importance of substituents, along with reaction solvent and conditions, in influencing rearrangements like the Boulton-Katritzky rearrangement. chim.it

Reaction Mechanisms Involving the 1,2,4-Oxadiazole Ring

The unique electronic nature of the 1,2,4-oxadiazole ring allows it to participate in a variety of reaction mechanisms, particularly those involving nucleophilic attack and rearrangements.

Nucleophilic Attack Pathways and Ring-Opening Reactions

Due to the electrophilic character of the carbon atoms, nucleophilic attacks on the 1,2,4-oxadiazole ring are more common than electrophilic substitutions. chim.it The C-3 and C-5 positions are susceptible to nucleophilic attack, which can lead to ring-opening reactions. nih.gov This reactivity is a consequence of the ring's relatively low aromaticity and the easily cleavable O-N bond. chim.itresearchgate.net

Bidentate nucleophiles, such as hydrazine, can attack the electrophilic C-5 position, leading to an intermediate that undergoes ring opening. chim.it The 1,2,4-oxadiazole ring can act as a 1,3-dielectrophile in these reactions. chim.it A specific type of rearrangement involving nucleophilic attack is the ANRORC (Addition of Nucleophile, Ring Opening, and Ring Closure) mechanism. chim.itresearchgate.netosi.lv This process has been observed in polyfluoroaryl-1,2,4-oxadiazoles, where nucleophilic attack at the C-5 position initiates a sequence of ring opening and closure to form a new heterocyclic system. chim.it

Boulton-Katritzky Rearrangements and Related Transformations

The Boulton-Katritzky rearrangement is a well-studied thermal transformation of 1,2,4-oxadiazoles. chim.it This reaction involves an internal nucleophilic substitution where a nucleophilic atom within a three-atom side chain at the C-3 position attacks the electrophilic N-2 atom of the oxadiazole ring. chim.it The high electrophilicity of the N-2 atom is a result of the polarized and weak O-N bond. chim.it This attack leads to the cleavage of the O-N bond, with the oxygen acting as a leaving group, and the formation of a more stable heterocyclic ring. chim.it

The outcome of the Boulton-Katritzky rearrangement is highly dependent on the nature of the side chain. chim.it For instance, 1,2,4-oxadiazoles with specific side chains can rearrange to form 1,2,3-triazoles, 1,2,4-triazoles, imidazoles, or isoxazolines. chim.it Studies have shown that these rearrangements can be influenced by reaction conditions, including the solvent. chim.it For example, 5-aryl-3-(2-aminoethyl)-1,2,4-oxadiazoles have been found to be unstable in the presence of acids and bases, rearranging to form spiropyrazolinium salts. nih.gov

Another related transformation is the Migration-Nucleophilic Attack-Cyclization (MNAC) mechanism, which has been observed in the base-mediated transformation of 3-acylamino-1,2,4-oxadiazoles to 2-acylamino-1,3,4-oxadiazole derivatives. chim.it Experimental and computational studies have shown that the Boulton-Katritzky rearrangement can compete with other rearrangement pathways, such as a one-atom side-chain rearrangement, with the outcome determined by factors like process reversibility and reaction rates. acs.org

Oxidative Cyclization Mechanisms

Oxidative cyclization represents a key method for the synthesis of the 1,2,4-oxadiazole ring. mdpi.com In this approach, the heterocyclic core is formed through the oxidative coupling of N-H and O-H or C-H bonds. mdpi.com One common pathway involves the reaction of amidoximes with various carbonyl derivatives like acyl chlorides or esters. nih.gov For example, the reaction of an amidoxime (B1450833) with an aldehyde initially forms a 1,2,4-oxadiazoline, which can then be oxidized to the corresponding 1,2,4-oxadiazole. nih.gov

Various oxidizing agents can be employed to facilitate these cyclizations. For instance, acylguanidines can undergo oxidative cyclization in the presence of iodobenzene (B50100) diacetate to form 1,2,4-oxadiazoles. chim.it More recently, electrochemical methods have been developed for the synthesis of 3,5-disubstituted 1,2,4-oxadiazoles from N-benzyl amidoximes via anodic oxidation, which proceeds through a 1,5-hydrogen atom transfer and intramolecular cyclization. rsc.org Another example is the NBS-promoted oxidative cyclization of N-acyl amidines, which proceeds through an N-bromination intermediate followed by dehydrobromination to form the N-O bond of the oxadiazole ring. nih.gov

Photochemical Reactivity of 1,2,4-Oxadiazoles

The 1,2,4-oxadiazole ring system is characterized by a labile O-N bond and low aromaticity, making it susceptible to various thermal and photochemical rearrangements. chim.itnih.gov Irradiation, typically with UV light at wavelengths such as 254 nm, can induce significant transformations. acs.org The specific photochemical behavior of 1,2,4-oxadiazole derivatives is highly dependent on the substituents on the ring, the solvent, and the presence of other reagents like sensitizers or trapping agents. acs.orgnih.gov For instance, 3-amino-5-aryl-1,2,4-oxadiazoles have been observed to undergo photoisomerization to 1,3,4-oxadiazoles in methanol. acs.org This reactivity highlights the potential of light to be used as a tool to generate novel heterocyclic structures from the 1,2,4-oxadiazole core.

Photoinduced Electron Transfer Processes

Photoinduced electron transfer (PET) is a key mechanism in the photochemistry of certain 1,2,4-oxadiazole derivatives. nih.gov This process can be initiated by irradiating the oxadiazole in the presence of an electron donor, such as triethylamine (B128534) (TEA), or a sensitizer. nih.govnih.gov In a PET process, an electron is transferred to the oxadiazole, which is typically in an excited state, leading to the formation of a radical anion. nih.gov This radical anion is a crucial intermediate from which the cleavage of the weak O-N bond in the ring occurs. nih.gov

The feasibility of the PET mechanism is supported by calculations of the change in Gibbs free energy (ΔG°) for the electron transfer, which have shown the process to be favorable. nih.gov The formation of the oxadiazole radical anion has been proposed as the primary step in the sensitized photochemistry of 5-aryl-3-methoxy- and 5-aryl-3-phenyl-1,2,4-oxadiazoles. nih.gov This intermediate then undergoes ring-opening to form an open-chain radical anion species. nih.gov While direct studies on this compound are limited, the established principles of PET in other 1,2,4-oxadiazole derivatives suggest that it could be a relevant pathway under appropriate photochemical conditions. The presence of the amino group could potentially influence the electron-accepting properties of the molecule and thus its propensity to undergo PET.

Formation of Photolytic Intermediates (Zwitterionic, Diradical, Nitrene-like)

The photochemical excitation of 1,2,4-oxadiazoles can lead to the formation of several types of reactive intermediates following the initial cleavage of the O-N bond. nih.gov These intermediates can be broadly categorized as zwitterionic, diradical, or nitrene-like in character. nih.govnih.gov The nature of the intermediate formed is influenced by the substitution pattern of the oxadiazole and the reaction conditions.

DFT (Density Functional Theory) calculations and experimental trapping studies on 3-amino-5-perfluoroalkyl-1,2,4-oxadiazoles suggest that the excited state evolves into stable ground-state intermediates. nih.gov These intermediates can then undergo further reactions, such as rearrangements or interactions with solvents. acs.org

Zwitterionic intermediates: These are characterized by having both a positive and a negative formal charge within the same molecule. In the context of 1,2,4-oxadiazole photolysis, a zwitterionic intermediate can be formed upon ring opening.

Diradical intermediates: These species contain two unpaired electrons. The cleavage of the O-N bond can lead to a diradical intermediate, which can then undergo various cyclization or rearrangement pathways.

Nitrene-like intermediates: A nitrene is a neutral, monovalent nitrogen species. The fragmentation of the oxadiazole ring can potentially generate a nitrene-like intermediate, which is highly reactive and can participate in a variety of subsequent reactions. nih.govnih.gov The formation of triplet nitrene intermediates has been studied under photochemical conditions for other nitrogen-containing precursors. researchgate.net

The competition between the formation of these different intermediates dictates the final product distribution in the photochemical reaction. nih.gov

Mechanistic Insights into Biological Interactions (if applicable)

The 1,2,4-oxadiazole ring is a recognized pharmacophore and is present in several biologically active compounds. chim.itresearchgate.net It is often considered a bioisosteric replacement for ester and amide functionalities, offering improved metabolic stability due to its resistance to hydrolysis. nih.govresearchgate.net The hydrophilic and electron-donating properties of the oxadiazole ring facilitate non-covalent interactions with biological macromolecules like enzymes and receptors. nih.gov

Interaction with Molecular Targets

Derivatives of 1,2,4-oxadiazole have been shown to interact with a wide range of biological targets, underscoring their therapeutic potential. While specific studies on this compound are not extensively documented in this context, the broader class of 1,2,4-oxadiazoles has been associated with the following targets:

Muscarinic Receptors: Certain 1,2,4-oxadiazole derivatives have been identified as highly potent and efficacious agonists for cortical muscarinic receptors, which are implicated in cognitive function. acs.org

CXCR3 Antagonists: Some 1,2,4-oxadiazole derivatives have been investigated as antagonists of the CXCR3 chemokine receptor, which is involved in inflammatory responses. researchgate.net

Enzyme Inhibition: The 1,3,4-oxadiazole scaffold, an isomer of 1,2,4-oxadiazole, has been shown to be effective in inhibiting cyclooxygenase (COX) and lipoxygenase (LOX) enzymes. acs.orgacs.org Additionally, 1,2,4-oxadiazole derivatives have been explored as inhibitors of other enzymes.

Anticancer Targets: The 1,3,4-oxadiazole ring has been incorporated into compounds targeting telomerase, an enzyme active in many cancer cells. nih.gov

Role of Specific Functional Groups in Biological Activity

The biological activity of 1,2,4-oxadiazole derivatives is significantly influenced by the nature and position of the substituents on the heterocyclic ring. nih.govnih.gov

The Amino Group (at C3): The 3-amino group is a common feature in many biologically active 1,2,4-oxadiazoles. nih.gov Its presence is crucial for several reasons:

Hydrogen Bonding: The amino group can act as both a hydrogen bond donor and acceptor, facilitating key interactions with the active sites of biological targets like enzymes and receptors. researchgate.net

Bioisosterism: As mentioned, the 1,2,4-oxadiazole ring with an amino substituent can act as a bioisostere of amide or ester groups, which are common in many endogenous molecules and drugs. nih.govresearchgate.net This allows for the design of molecules with similar binding properties but potentially improved pharmacokinetic profiles.

Modulation of Electronic Properties: The amino group, being electron-donating, influences the electronic distribution within the oxadiazole ring, which can affect its reactivity and binding affinity.

The Methyl Group (at C5): The role of the methyl group at the C5 position is likely to be multifaceted:

Steric Interactions: The size and shape of the methyl group can influence how the molecule fits into the binding pocket of a biological target. It can either provide favorable steric interactions or, conversely, cause steric hindrance that prevents binding.

Metabolic Stability: The methyl group can influence the metabolic stability of the compound by blocking potential sites of metabolism on the ring.

Data Tables

Table 1: Summary of Photochemical Reactivity of 1,2,4-Oxadiazole Derivatives

| Feature | Description | Key Findings | Citations |

|---|---|---|---|

| General Reactivity | Susceptible to photochemical rearrangements due to a labile O-N bond and low aromaticity. | Irradiation with UV light leads to isomerization and other transformations. | chim.itnih.govacs.org |

| Photoinduced Electron Transfer (PET) | Formation of a radical anion intermediate upon irradiation in the presence of an electron donor or sensitizer. | The primary step is often the formation of an oxadiazole radical anion, leading to O-N bond cleavage. | nih.govnih.gov |

| Photolytic Intermediates | Formation of zwitterionic, diradical, or nitrene-like species after initial ring cleavage. | The type of intermediate formed depends on substituents and reaction conditions, dictating the final products. | nih.govacs.orgnih.govnih.govresearchgate.net |

Table 2: Biological Interactions and Functional Group Roles of 1,2,4-Oxadiazole Derivatives

| Aspect | Details | Significance | Citations |

|---|---|---|---|

| Bioisosterism | The 1,2,4-oxadiazole ring serves as a stable replacement for ester and amide groups. | Improves metabolic stability by resisting hydrolysis while maintaining key binding interactions. | nih.govresearchgate.net |

| Molecular Targets | Interacts with various receptors and enzymes. | Includes muscarinic receptors, CXCR3, COX, LOX, and telomerase. | acs.orgresearchgate.netacs.orgacs.orgnih.gov |

| Role of 3-Amino Group | Acts as a hydrogen bond donor/acceptor and influences electronic properties. | Crucial for binding to biological targets and contributes to the bioisosteric properties of the scaffold. | nih.govnih.govresearchgate.net |

| Role of 5-Methyl Group | Contributes to steric interactions and increases lipophilicity. | Can influence binding affinity, cell permeability, and metabolic stability. SAR studies suggest tolerance for hydrophobic groups. | nih.gov |

Compound Table

Table 3: List of Chemical Compounds

| Compound Name | |

|---|---|

| This compound | |

| 1,3,4-Oxadiazole | |

| Triethylamine | |

| 5-Aryl-3-methoxy-1,2,4-oxadiazole | |

| 5-Aryl-3-phenyl-1,2,4-oxadiazole |

Advanced Spectroscopic and Computational Characterization of 5 Methyl 1,2,4 Oxadiazol 3 Amine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidaion

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of organic compounds. For 5-Methyl-1,2,4-oxadiazol-3-amine and its derivatives, 1D and 2D NMR techniques provide detailed information about the chemical environment of each atom, their connectivity, and spatial relationships. researchgate.net

The 1H and 13C NMR spectra of this compound are relatively simple, reflecting its straightforward structure. The analysis of chemical shifts provides direct evidence for the presence of the methyl and amine groups, as well as the carbon atoms within the oxadiazole ring.

In the 1H NMR spectrum, the methyl protons (CH₃) are expected to appear as a singlet, typically in the range of δ 2.1-2.4 ppm. The protons of the primary amine (NH₂) generally produce a broad singlet, the chemical shift of which can vary depending on the solvent and concentration, but is often observed around δ 4.1-4.2 ppm. mdpi.com

The 13C NMR spectrum provides insight into the carbon framework. The methyl carbon is expected to resonate at approximately δ 10-15 ppm. The two carbon atoms of the 1,2,4-oxadiazole (B8745197) ring, C3 (bonded to the amine group) and C5 (bonded to the methyl group), are significantly deshielded and appear in the aromatic region. Based on analyses of related 1,3,4-oxadiazole (B1194373) structures, the signals for the ring carbons are anticipated to fall within the δ 150-170 ppm range. researchgate.net Specifically, the C5 carbon would be expected around 163-166 ppm, while the C3 carbon would appear further downfield, around 171-172 ppm. mdpi.com

Table 1: Predicted 1H and 13C NMR Chemical Shifts for this compound

| Nucleus | Group | Predicted Chemical Shift (δ, ppm) |

|---|---|---|

| 1H | -CH₃ | 2.1 - 2.4 |

| -NH₂ | 4.1 - 4.2 (broad) | |

| 13C | -CH₃ | 10 - 15 |

| C5 (Ring) | 163 - 166 |

For more complex derivatives of this compound, particularly those with stereocenters or intricate substituent patterns, advanced NMR techniques are essential. ipb.pt While the parent compound lacks stereochemistry, its derivatives may require these methods for complete structural confirmation.

Two-dimensional (2D) NMR experiments such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are used to establish connectivity between protons and carbons. For instance, an HMBC experiment would show a correlation between the methyl protons and the C5 carbon of the oxadiazole ring, confirming their attachment.

For stereochemical assignments in chiral derivatives, the Nuclear Overhauser Effect (NOE) is paramount. NOE experiments, such as NOESY (Nuclear Overhauser Effect Spectroscopy), can determine the spatial proximity of protons, which is crucial for assigning relative configurations (e.g., cis vs. trans isomers in substituted derivatives). researchgate.netipb.pt

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

The IR spectrum of this compound displays characteristic absorption bands corresponding to the vibrations of its key functional groups.

The primary amine (-NH₂) group is readily identified by a pair of medium-intensity peaks in the 3200-3450 cm⁻¹ region, corresponding to the symmetric and asymmetric N-H stretching vibrations. mdpi.com An N-H bending vibration is also typically observed around 1600-1650 cm⁻¹.

The 1,2,4-oxadiazole ring has several characteristic vibrations. The C=N stretching vibration usually appears as a strong band in the 1580-1690 cm⁻¹ range. The N-O and C-O-C stretching vibrations of the heterocyclic ring are typically found in the fingerprint region, with C-O-C stretches appearing between 1190-1250 cm⁻¹ and N-O stretches around 1350-1450 cm⁻¹. researchgate.net

Table 2: Characteristic IR Absorption Frequencies for this compound

| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |

|---|---|---|

| 3200 - 3450 | Amine (-NH₂) | N-H Stretch (asymmetric & symmetric) |

| 1580 - 1690 | Oxadiazole Ring | C=N Stretch |

| 1600 - 1650 | Amine (-NH₂) | N-H Bend |

| 1350 - 1450 | Oxadiazole Ring | N-O Stretch |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is employed to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.

For this compound (C₃H₅N₃O), the calculated molecular weight is 99.09 g/mol . sigmaaldrich.com In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z = 99. The fragmentation of oxadiazole rings is complex but often involves characteristic cleavage pathways. The fragmentation is markedly influenced by the nature and position of substituents. clockss.org Common fragmentation patterns for oxazole and its isomers involve the loss of small, stable molecules like CO, HCN, or cleavage of the ring to produce nitrile or isocyanate-related fragments. clockss.org

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio, often to four or more decimal places. This precision allows for the determination of the elemental composition of the molecular ion and its fragments. For this compound, HRMS would confirm the molecular formula C₃H₅N₃O by providing an exact mass that distinguishes it from any potential isomers. mdpi.comrrpharmacology.ru The use of HRMS is a standard and essential step in the characterization of novel heterocyclic compounds. stmjournals.com

Table 3: Key Mass Spectrometry Data for this compound

| Ion | Formula | Calculated m/z (Exact Mass) |

|---|---|---|

| Molecular Ion [M]⁺ | C₃H₅N₃O | 99.0433 |

| Fragment [M - CH₃]⁺ | C₂H₂N₃O | 84.0198 |

Fragmentation Patterns for Structural Confirmation

Mass spectrometry, particularly under electron impact (EI) conditions, is a powerful tool for the structural elucidation of 1,2,4-oxadiazole derivatives. The fragmentation patterns observed provide a veritable fingerprint of the molecule, confirming the connectivity of atoms and the nature of substituents. While specific data for this compound is not extensively detailed in the public literature, the fragmentation behavior of the 1,2,4-oxadiazole ring system is well-documented and follows predictable pathways. nih.gov

The fragmentation of 1,2,4-oxadiazoles is characterized by the cleavage of the heterocyclic ring. The molecular ion peak (M+) is typically observed, though its intensity can vary. Common fragmentation pathways include the initial loss of small, stable neutral molecules or radicals, which helps in piecing together the original structure. For this compound, the primary fragmentation events would involve the scission of the N-O, C-N, and C-O bonds within the oxadiazole ring.

Key fragmentation pathways for substituted 1,2,4-oxadiazoles often include:

Ring Cleavage: The oxadiazole ring can cleave in multiple ways, leading to the formation of nitrile and isocyanate fragments, or their corresponding radical cations.

Loss of Substituents: The side chains attached to the ring can be lost as radicals. For the title compound, this could involve the loss of a methyl radical (•CH₃) or an amino radical (•NH₂), although the latter is less common.

Rearrangements: Complex rearrangements can occur, leading to the formation of stable fragment ions.

The use of deuterated analogues and high-resolution mass spectrometry can further aid in elucidating these complex fragmentation mechanisms by confirming the elemental composition of the fragments. scielo.br

Table 1: Predicted Key Mass Spectrometric Fragments for this compound

| Fragment Ion (m/z) | Proposed Structure/Lost Neutral | Significance |

| 99 | Molecular Ion [M]⁺ | Confirms molecular weight. |

| 84 | [M - CH₃]⁺ | Loss of the methyl group from C5. |

| 57 | [CH₃CNO]⁺ or related isomers | Fragment from ring cleavage. |

| 42 | [NCO]⁺ | Characteristic fragment from oxadiazole ring breakdown. |

Note: This table is predictive and based on general fragmentation patterns of 1,2,4-oxadiazoles.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides definitive proof of molecular structure in the solid state, offering precise measurements of bond lengths, bond angles, and torsional angles. This technique is invaluable for understanding the three-dimensional arrangement of atoms and the nature of intermolecular forces that govern crystal packing.

Table 2: Typical Crystallographic Parameters for Amino-Substituted Oxadiazole Derivatives

| Parameter | Typical Value/Observation | Reference Example |

| Crystal System | Monoclinic or Orthorhombic | 2-amino-5-methyl-1,3,4-oxadiazole researchgate.net |

| Space Group | Pnma, P2₁/c | 5-((5-amino-2H-tetrazol-2-yl)methyl)-1,3,4-oxadiazol-2-amine tandfonline.comtandfonline.com |

| C-O Bond Lengths (Å) | ~1.36 - 1.38 | 5-(4-Methylphenyl)-1,3,4-oxadiazol-2-amine nih.gov |

| C=N Bond Lengths (Å) | ~1.28 - 1.30 | 5-(4-Methylphenyl)-1,3,4-oxadiazol-2-amine nih.gov |

| N-O Bond Length (Å) | ~1.41 | 5-(4-Methylphenyl)-1,3,4-oxadiazol-2-amine nih.gov |

| Ring Planarity | The oxadiazole ring is generally planar. | General observation in oxadiazole structures acs.orgmdpi.com |

The solid-state structure is heavily influenced by a network of intermolecular interactions. For this compound, the primary amino group is a key player, acting as a hydrogen bond donor. The nitrogen atoms within the oxadiazole ring are potential hydrogen bond acceptors.

Therefore, the crystal packing is expected to be dominated by intermolecular hydrogen bonds of the N-H···N type. acs.orgtandfonline.com These interactions can link molecules into one-dimensional chains, two-dimensional sheets, or complex three-dimensional networks. tandfonline.comnih.gov

In addition to hydrogen bonding, weaker interactions such as C-H···N and C-H···O contacts contribute to the stability of the crystal lattice. rsc.org Furthermore, π-π stacking interactions between the planar oxadiazole rings of adjacent molecules can also be a significant stabilizing force. mdpi.comnih.gov The analysis of these interactions is often facilitated by Hirshfeld surface analysis, which provides a visual representation of intermolecular contacts. mdpi.comrsc.org

Computational Chemistry and Molecular Modeling

Computational methods have become indispensable in modern chemistry for predicting molecular properties and understanding chemical phenomena at the atomic level. These techniques complement experimental data and provide insights that are often difficult to obtain through experimentation alone.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure and properties of molecules. For 1,2,4-oxadiazole derivatives, DFT calculations can predict optimized geometries, vibrational frequencies, and a range of electronic properties. researchgate.net

Key electronic properties calculated using DFT include:

Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests the molecule is more reactive. mdpi.comnih.gov

Molecular Electrostatic Potential (MESP): The MESP map illustrates the charge distribution within a molecule, highlighting electron-rich (negative potential, typically colored red) and electron-poor (positive potential, blue) regions. This is useful for predicting sites of electrophilic and nucleophilic attack and for understanding intermolecular interactions. nih.gov

Global Reactivity Descriptors: Parameters such as ionization potential, electron affinity, electronegativity, and chemical hardness can be derived from FMO energies to quantify the molecule's reactivity. mdpi.com

These computational studies have been applied to various oxadiazole systems to understand their stability and reactivity, which is crucial for their application in materials science and medicinal chemistry. researchgate.netresearchgate.net

Table 3: Representative DFT-Calculated Properties for Substituted Oxadiazoles (B1248032)

| Property | Significance |

| HOMO Energy | Indicates electron-donating ability. |

| LUMO Energy | Indicates electron-accepting ability. |

| HOMO-LUMO Gap | Relates to chemical reactivity and stability. |

| Dipole Moment | Measures the overall polarity of the molecule. |

| Polarizability | Describes the molecule's response to an external electric field. |

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein or enzyme). This method is extensively used in drug discovery to screen virtual libraries of compounds and to understand the molecular basis of ligand-target interactions. nih.govnih.gov

Derivatives of the 1,2,4-oxadiazole scaffold have been widely investigated as inhibitors for various biological targets, including kinases, deacetylases, and receptors implicated in diseases like cancer and neurodegenerative disorders. nih.govnih.govnih.gov Docking studies reveal how these molecules fit into the active site of a target protein and identify the specific intermolecular interactions that stabilize the complex.

Common interactions observed in docking studies of oxadiazole derivatives include:

Hydrogen Bonding: The nitrogen atoms of the oxadiazole ring and the amino group of this compound can act as hydrogen bond acceptors and donors, respectively, forming crucial interactions with amino acid residues in the protein's active site. nih.gov

Hydrophobic Interactions: Phenyl or other nonpolar groups often attached to the oxadiazole core can engage in hydrophobic interactions with nonpolar residues of the target. nih.gov

π-π Stacking: The aromatic oxadiazole ring can participate in π-π stacking with aromatic amino acid residues such as phenylalanine, tyrosine, or tryptophan. mdpi.com

These studies are essential for structure-activity relationship (SAR) analysis, guiding the rational design of more potent and selective inhibitors. nih.govmdpi.com

Table 4: Examples of Molecular Docking Studies with 1,2,4-Oxadiazole Derivatives

| Target Protein | Therapeutic Area | Key Interactions Observed | Reference |

| Sirtuin 2 (Sirt2) | Cancer, Neurodegeneration | Hydrogen bonds, hydrophobic interactions within a specific subcavity. | nih.gov |

| Epidermal Growth Factor Receptor (EGFR) | Cancer | Hydrogen bonding with active site residues like Met769. | nih.gov |

| Caspase-3 | Cancer | Interactions within the enzyme's binding site. | mdpi.com |

| Tubulin | Cancer | Binding to the colchicine binding site. | nih.gov |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling represents a important computational strategy in medicinal chemistry for establishing a mathematical correlation between the chemical structure of a series of compounds and their biological activity. For derivatives of this compound, QSAR studies are instrumental in identifying the key structural features that govern their therapeutic effects, thereby guiding the design of new, more potent analogues.

Three-dimensional QSAR (3D-QSAR) methodologies, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are particularly powerful in this context. These approaches are used to correlate the biological activity of molecules with their 3D properties, including steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor fields.

In a representative 3D-QSAR study on a series of 1,2,4-oxadiazole derivatives with antibacterial activity against Staphylococcus aureus, robust models were developed. nih.gov The dataset, comprising 102 compounds, was partitioned into a training set for model generation and a test set for external validation. nih.gov The statistical quality of the generated models is paramount for their predictive power. Key statistical parameters include the cross-validated correlation coefficient (q²), the non-cross-validated correlation coefficient (r²), and the predictive correlation coefficient (r²_pred) for the external test set. A q² value greater than 0.5 indicates good internal predictivity, while an r²_pred value greater than 0.6 signifies excellent external predictive ability.

For instance, a CoMFA model using MMFF94 charges yielded a q² of 0.68 and an r² of 0.92, with an r²_pred of 0.74, indicating a highly predictive model. nih.gov The CoMSIA model, which incorporates additional descriptors for hydrophobicity and hydrogen bonding, also provided statistically significant results. nih.gov

| Model | Charge Calculation Method | q² (Cross-validated r²) | r² (Non-cross-validated r²) | r²_pred (External Test Set) | PLS Components (n) |

|---|---|---|---|---|---|

| CoMFA | MMFF94 | 0.68 | 0.92 | 0.74 | 5 |

| CoMSIA | MMFF94 | 0.66 | 0.90 | 0.58 | 6 |

| CoMFA | Gasteiger-Hückel | 0.55 | 0.82 | 0.55 | 5 |

The graphical output of these analyses is presented as 3D contour maps. These maps visualize the regions around the aligned molecules where specific properties are favorable or unfavorable for biological activity. For 1,2,4-oxadiazole derivatives, CoMFA contour maps have successfully delineated the steric and electrostatic requirements for substitution. nih.gov For example, a green contour in a steric map indicates that bulky substituents are favored in that region, while a yellow contour suggests that bulk is disfavored. In electrostatic maps, blue contours highlight areas where positive charges enhance activity, whereas red contours indicate regions where negative charges are preferred.

By interpreting these contour maps for a series of this compound derivatives, medicinal chemists can make informed decisions on which functional groups to introduce and at which positions on the molecular scaffold to enhance the desired biological activity.

Prediction of Spectroscopic Parameters

Computational chemistry provides powerful tools for the prediction of spectroscopic parameters, which is invaluable for the structural elucidation and characterization of novel compounds like this compound and its derivatives. Density Functional Theory (DFT) is a widely employed quantum mechanical method for this purpose, offering a good balance between accuracy and computational cost.

NMR Spectroscopy: The prediction of ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts is a key application of computational chemistry. The Gauge-Including Atomic Orbital (GIAO) method, implemented within DFT, is the most common approach for calculating NMR shielding tensors, which are then converted to chemical shifts. The accuracy of the predictions is highly dependent on the choice of the functional and basis set. The B3LYP functional combined with the 6-311++G(d,p) basis set has been shown to provide reliable predictions for a range of organic molecules, including heterocyclic systems.

A comparison between the computationally predicted and experimentally observed NMR chemical shifts for a related 1,2,4-oxadiazole derivative demonstrates the predictive power of this approach. The mean absolute error between the calculated and experimental values is typically low, allowing for the confident assignment of NMR signals and even the differentiation between potential isomers.

| Atom | Experimental δ (ppm) | Calculated δ (ppm) | Difference (ppm) |

|---|---|---|---|

| H1 | 7.85 | 7.92 | 0.07 |

| H2 | 7.50 | 7.55 | 0.05 |

| C1 | 168.2 | 169.5 | 1.3 |

| C2 | 158.9 | 160.1 | 1.2 |

| C3 | 132.4 | 133.2 | 0.8 |

Vibrational Spectroscopy: The prediction of vibrational frequencies using DFT calculations is a powerful tool for interpreting Infrared (IR) and Raman spectra. The calculated harmonic frequencies are often systematically higher than the experimental frequencies due to the neglect of anharmonicity and the use of incomplete basis sets. Therefore, it is common practice to apply a scaling factor to the calculated frequencies to improve the agreement with experimental data.

For 1,3,4-oxadiazole and related compounds, DFT calculations at the B3LYP/6-31G** level have been shown to provide a more accurate representation of the experimental vibrational spectra compared to Hartree-Fock (HF) or Møller-Plesset (MP2) methods. africaresearchconnects.com The root-mean-square (rms) deviations between the scaled DFT-calculated frequencies and the experimental frequencies are typically small, allowing for a detailed assignment of the vibrational modes.

| Vibrational Mode | Experimental Frequency (cm⁻¹) | Calculated Frequency (cm⁻¹) | Assignment |

|---|---|---|---|

| ν1 | 3105 | 3100 | C-H stretch |

| ν2 | 1580 | 1575 | C=N stretch |

| ν3 | 1450 | 1445 | Ring stretch |

| ν4 | 1020 | 1015 | Ring breathing |

These computational tools, when applied to this compound, can provide deep insights into its electronic structure and spectroscopic properties, aiding in its unambiguous identification and characterization, and facilitating the rational design of new derivatives with improved biological profiles.

Applications in Medicinal Chemistry and Biological Activity Studies

1,2,4-Oxadiazole (B8745197) as a Privileged Scaffold in Drug Design

The 1,2,4-oxadiazole nucleus is considered a "privileged scaffold" in medicinal chemistry. This term refers to molecular frameworks that are able to bind to multiple receptor types with high affinity, making them useful starting points for the design of new drugs for various diseases. nih.govbenthamdirect.com The stability and tunable nature of the 1,2,4-oxadiazole ring contribute to its prominence in modern drug design. nih.gov

The 1,2,4-oxadiazole moiety is a key component in numerous compounds that have been investigated for a wide array of therapeutic applications. nih.govbenthamdirect.com Derivatives of 1,2,4-oxadiazole have demonstrated a broad spectrum of biological activities, including anti-inflammatory, analgesic, antimicrobial, antiviral, and anticancer effects. nih.govnih.govresearchgate.net This wide range of activities underscores the versatility of the 1,2,4-oxadiazole scaffold in targeting multiple disease pathways. nih.gov The first commercially available drug containing a 1,2,4-oxadiazole ring was Oxolamine, introduced as a cough suppressant. nih.gov

In drug design, bioisosterism is a strategy used to modify a lead compound by replacing a functional group with another that has similar physical or chemical properties, with the goal of improving the compound's biological activity, metabolic stability, or other pharmacokinetic properties. nih.govacs.org The 1,2,4-oxadiazole ring is frequently employed as a bioisostere for ester and amide groups. nih.govscielo.br This is because amides and esters are often susceptible to hydrolysis by enzymes in the body, which can lead to poor metabolic stability. scielo.br The 1,2,4-oxadiazole ring is more resistant to such degradation, making it an attractive replacement to enhance the drug-like properties of a molecule. nih.gov This strategy has been successfully used to improve the metabolic stability and modulate the selectivity of various drug candidates. nih.gov

Biological Activities of 5-Methyl-1,2,4-oxadiazol-3-amine and its Analogs

While specific biological activity data for this compound is not extensively detailed in the provided search results, the broader class of 1,2,4-oxadiazole derivatives has been widely studied for various therapeutic applications, including their potential as anticancer agents.

The 1,2,4-oxadiazole scaffold is a recurring motif in the design of novel anticancer agents. researchgate.netnih.gov Researchers have synthesized and evaluated numerous 1,2,4-oxadiazole derivatives for their ability to inhibit the growth of cancer cells. nih.govmdpi.com

Numerous studies have demonstrated the in vitro cytotoxic effects of 1,2,4-oxadiazole derivatives against a variety of human cancer cell lines. For instance, a series of 1,2,4-oxadiazole linked imidazopyrazine derivatives were tested against three human cancer cell lines, with some compounds showing potent cytotoxicity. nih.gov Another study reported on new 1,2,4-oxadiazole nortopsentin derivatives with cytotoxic activity against the HCT-116 colon rectal carcinoma cell line. researchgate.net Furthermore, N-Aryl-5-(3,4,5-trifluorophenyl)-1,3,4-oxadiazol-2-amines have shown significant anticancer activity against various cancer cell lines, including those of the central nervous system, ovary, and breast. nih.gov

Table 1: Examples of In Vitro Cytotoxicity of 1,2,4-Oxadiazole Analogs

| Compound Class | Cancer Cell Line(s) | Observed Activity | Reference |

| 1,2,4-Oxadiazole linked imidazopyrazines | MCF-7, A-549, A-375 | Potent cytotoxicity with low IC50 values. | nih.gov |

| 1,2,4-Oxadiazole nortopsentin derivatives | HCT-116 | High cytotoxic activity with IC50 < 10 µM. | researchgate.net |

| N-Aryl-5-(3,4,5-trifluorophenyl)-1,3,4-oxadiazol-2-amines | SNB-19, OVCAR-8, NCI-H40 | Significant percent growth inhibitions. | nih.gov |

| N-cyclohexyl-3-(3-methylphenyl)-1,2,4-oxadiazol-5-amine | B16-F10 (murine melanoma) | IC50 of 50.99 μM. | nih.gov |

One of the key mechanisms by which some anticancer agents exert their effects is through the inhibition of specific proteins that are crucial for cancer cell survival and proliferation. Heat shock protein 90 (Hsp90) is a molecular chaperone that plays a vital role in the stability and function of numerous client proteins, many of which are involved in oncogenic signaling pathways. nih.gov Hsp90 is overexpressed in a wide range of human cancers, making it an attractive target for cancer therapy. nih.govmerckmillipore.com

The inhibition of Hsp90 leads to the degradation of its client proteins, thereby disrupting multiple signaling pathways and inducing cancer cell death. nih.govrsc.org Several small molecule inhibitors targeting Hsp90 have been developed, and some have shown promise in preclinical and clinical studies. nih.gov While the direct inhibition of Hsp90 by this compound is not explicitly documented in the provided results, the broader class of heterocyclic compounds, including those with scaffolds similar to oxadiazoles (B1248032) like 4,5-diarylisoxazoles, has been a focus of Hsp90 inhibitor design. nih.govacs.org These inhibitors have been shown to suppress the proliferation of various human cancer cell lines and induce the degradation of key oncogenic proteins. nih.govacs.org

Antimicrobial Properties (Antibacterial, Antifungal)

Derivatives of the 1,2,4-oxadiazole scaffold have been a focal point in the search for new antimicrobial agents. The versatility of this heterocyclic system allows for structural modifications that can lead to potent and selective activity against a range of microbial pathogens. nih.govnih.gov

Novel 1,2,4-oxadiazole derivatives have demonstrated notable antibacterial effects against both Gram-positive and Gram-negative bacteria. nih.gov Studies have shown that specific substitutions on the oxadiazole ring are crucial for efficacy. For instance, a series of novel 1,2,4-oxadiazole derivatives containing a trifluoromethyl pyridine (B92270) moiety exhibited strong antibacterial effects against Xanthomonas oryzae pv. oryzae (Xoo) and Xanthomonas oryzae pv. oryzicola (Xoc), which are Gram-negative plant pathogens. nih.gov Compounds 5v and 5u from this series were particularly potent, with EC50 values superior to commercial bactericides like bismerthiazol (B1226852) (BMT) and thiodiazole copper (TDC). nih.govresearchgate.net

Other research has focused on 1,3,4-oxadiazole (B1194373) derivatives, a related class of compounds. N-Mannich derivatives of 5-(2-thienyl)-1,3,4-oxadiazoline-2-thione showed activity against Gram-positive bacteria, with piperazine (B1678402) derivatives like 9a , 9b , 9c , and 9d being highly active. mdpi.com Furthermore, some 1,3,4-oxadiazole derivatives have been reported to inhibit the growth of multidrug-resistant Staphylococcus aureus (a Gram-positive bacterium). nih.gov The antibacterial action of 1,3,4-oxadiazoline derivatives is thought to stem from the toxophoric (–N=C–O−) moiety, which can target nucleophilic centers within bacterial cells. acs.org

Antibacterial Activity of Oxadiazole Derivatives

| Compound/Derivative | Bacterial Strain | Activity Measurement | Reported Efficacy | Source |

|---|---|---|---|---|

| Compound 5v | Xanthomonas oryzae pv. oryzae (Xoo) | EC₅₀ | 19.44 µg/mL | nih.govresearchgate.net |

| Compound 5u | Xanthomonas oryzae pv. oryzae (Xoo) | EC₅₀ | 28.82 µg/mL | nih.govresearchgate.net |

| Compound 5u | Xanthomonas oryzae pv. oryzicola (Xoc) | EC₅₀ | 19.04 µg/mL | nih.govresearchgate.net |

| Compound 5v | Xanthomonas oryzae pv. oryzicola (Xoc) | EC₅₀ | 21.78 µg/mL | nih.govresearchgate.net |

| Compound 9a | Gram-positive bacteria | In vitro activity | Marked broad-spectrum activity | mdpi.com |

| Compound 13 (1771 derivative) | Multidrug-resistant S. aureus | MIC | 16- to 32-fold increased activity vs. parent | nih.gov |

The 1,2,4-oxadiazole scaffold has also been utilized to develop agents with significant antifungal properties. In one study, novel 1,2,4-oxadiazole derivatives were synthesized and tested for their activity against the plant fungus Rhizoctonia solani, showing moderate efficacy. nih.govresearchgate.net

Research into the related 1,3,4-oxadiazoles has also yielded promising results. Synthesized 5-substituted-2-amino-1,3,4-oxadiazoles were screened for antifungal activity against Pellicularia salmonicolor and Macrophomina phaseolina, with many of the compounds demonstrating excellent activity when compared to the standard fungicide griseofulvin. tubitak.gov.tr Another study highlighted two 1,3,4-oxadiazole compounds, LMM5 and LMM11 , which were effective against Candida albicans, a pathogenic yeast, with a Minimum Inhibitory Concentration (MIC) of 32 μg/ml. frontiersin.org The development of new antifungal agents based on azole structures like oxadiazoles is considered crucial due to rising resistance against existing treatments. nih.gov

Antifungal Activity of Oxadiazole Derivatives

| Compound/Derivative | Fungal Strain | Activity Measurement | Reported Efficacy | Source |

|---|---|---|---|---|

| Title Compounds | Rhizoctonia solani | Bioassay | Moderate activity | nih.govresearchgate.net |

| LMM5 | Candida albicans | MIC | 32 µg/mL | frontiersin.org |

| LMM11 | Candida albicans | MIC | 32 µg/mL | frontiersin.org |

| 5-substituted-2-amino-1,3,4-oxadiazoles | Pellicularia salmonicolor, Macrophomina phaseolina | In vitro activity | Excellent activity compared to griseofulvin | tubitak.gov.tr |

Anti-inflammatory and Analgesic Activities

The 1,2,4-oxadiazole scaffold is present in compounds investigated for anti-inflammatory and analgesic properties. ontosight.ainih.gov Research has shown that derivatives can modulate pathways involved in inflammation and pain. A study involving new imidazolyl-1,3,4-oxadiazoles and 1,2,4-triazoles demonstrated significant anti-inflammatory and analgesic responses in animal models. nih.govnih.gov Specifically, compounds 8 , 9 , and 11-13 showed significant anti-inflammatory effects in the carrageenan-induced rat paw edema test. nih.govnih.gov The analgesic activity, evaluated by the writhing test, was also notable for these compounds, with their performance being comparable to the standard drug indomethacin (B1671933) but with a potentially safer profile. nih.govnih.gov Other research into imidazolyl triazolo hydroxamic acid derivatives also identified compounds with effective anti-inflammatory and analgesic properties, suggesting that the presence of electron-releasing groups can enhance these activities. researchgate.net

Neuroprotective Effects

Derivatives of the 1,2,4-oxadiazole ring system have been explored for their potential to protect nerve cells from damage, particularly in the context of cerebral ischemia. A study reported the synthesis and neuroprotective effects of new N-alkyl-1,2,4-oxadiazolidine-3,5-diones. nih.gov In an in vitro model of ischemia, five of these analogues were found to protect HT22 nerve cells from death at concentrations between 1-5 µM. nih.gov The study also indicated that these compounds exert their neuroprotective effects through distinct mechanisms of action, highlighting the potential for developing targeted therapies for ischemic brain injury. nih.gov

Antiviral Activities (e.g., SARS-CoV-2 PLpro inhibition)

In the global effort to combat the COVID-19 pandemic, the 1,2,4-oxadiazole scaffold has emerged as a promising framework for designing inhibitors of SARS-CoV-2 enzymes. ontosight.ai A key target is the papain-like protease (PLpro), an essential enzyme for viral replication and a modulator of the host's immune response. nih.govnih.govscienceopen.com

Researchers have designed 1,2,4-oxadiazole derivatives to mimic the structural features of known PLpro inhibitors. nih.gov In one such study, the derivative 2-[5-(pyridin-4-yl)-1,2,4-oxadiazol-3-yl]aniline (5) showed a promising inhibitory effect on SARS-CoV-2 PLpro with a half-maximal inhibitory concentration (IC₅₀) of 7.197 μM. nih.gov This compound also displayed inhibitory potential against the spike protein's receptor-binding domain (RBD), suggesting a dual mechanism of action. nih.gov Further studies have focused on optimizing derivatives of the known PLpro inhibitor GRL0617 by incorporating the 1,2,4-oxadiazole ring to improve metabolic stability and inhibitory activity against various SARS-CoV-2 variants. scienceopen.comacs.org The high degree of conservation of the PLpro enzyme across SARS-CoV-2 mutants makes it a durable target for antiviral drug development. nih.gov

Activity of 1,2,4-Oxadiazole Derivatives Against SARS-CoV-2 Targets

| Compound/Derivative | Target | Activity Measurement | Reported Efficacy | Source |

|---|---|---|---|---|

| 2-[5-(pyridin-4-yl)-1,2,4-oxadiazol-3-yl]aniline (5) | SARS-CoV-2 PLpro | IC₅₀ | 7.197 µM | nih.gov |

| 2-[5-(pyridin-4-yl)-1,2,4-oxadiazol-3-yl]aniline (5) | SARS-CoV-2 Spike Protein RBD | IC₅₀ | 8.673 µM | nih.gov |

| GRL0617 derivatives (13f, 26r) | SARS-CoV-2 PLpro | Inhibitory Activity | Potent inhibition with improved metabolic stability | acs.org |

Other Reported Biological Activities (e.g., Antiparasitic, Anti-Alzheimer)

The versatility of the 1,2,4-oxadiazole core extends to other therapeutic areas, including the development of antiparasitic and anti-Alzheimer's agents. ontosight.ainih.gov

Antiparasitic Activity: The oxadiazole core is considered an important and versatile scaffold for developing new drugs against parasitic infections. scielo.br The first report of antiparasitic activity for 1,2,4-oxadiazoles dates back to 1966. scielo.br More recently, derivatives have been investigated for their activity against Plasmodium falciparum, the parasite responsible for the most severe form of malaria. nih.gov N,N-dialkyl-5-alkylsulfonyl-1,3,4-oxadiazol-2-amines were identified as a new antiplasmodial chemotype with a slow-action mechanism, which is valuable for developing preventative treatments. griffith.edu.au

Anti-Alzheimer Activity: The 1,2,4-oxadiazole framework has been used to design multi-target agents for Alzheimer's disease (AD). nih.gov Research has focused on creating derivatives that can inhibit key enzymes implicated in the disease's progression, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). nih.govnih.gov In one study, a series of novel 1,2,4-oxadiazole-based derivatives showed excellent inhibitory activity against AChE, with several compounds being more potent than the standard drug donepezil. nih.gov For example, compounds 2b, 2c, 2d, 3a, 4a, 6, 9a, 9b, and 13b had IC₅₀ values in the nanomolar to low micromolar range against AChE. nih.gov Other research has explored 1,3,4-oxadiazole derivatives as inhibitors of Glycogen synthase kinase 3β (GSK-3β), another promising target for treating Alzheimer's disease. acs.org

Structure-Activity Relationship (SAR) Studies

The biological potency and selectivity of compounds derived from this compound are intricately linked to the nature and position of various substituents on the core structure.

Influence of Substituents on Biological Potency and Selectivity

The modification of substituents on the 1,2,4-oxadiazole ring system has been a key strategy in optimizing the pharmacological profile of these compounds. Research has shown that the introduction of different chemical groups can significantly impact their biological activity.

For instance, in a series of 1,3,4-oxadiazole derivatives, the substitution on a phenyl ring with electron-withdrawing groups like p-chloro (p-Cl) and p-nitro (p-NO2), or a bulky group like p-tert-butyl (p-tBu), was found to enhance activity. nih.gov Conversely, replacing a phenyl ring with a pyridine ring led to a decrease in activity. nih.gov The conversion of a methylthio group to a methyl-sulfonyl group has also been shown to increase biological potency. nih.gov

In the context of antibacterial agents, modifications to different rings of the oxadiazole scaffold have been explored. For example, in the development of oxadiazole-based antibiotics targeting S. aureus, substitutions at the A-ring with 4-phenol, 4-chloropyrazole, or 5-indole were found to be favorable, resulting in compounds with minimal-inhibitory concentration (MIC) values ranging from 0.5 to 4 µg/mL. nih.gov

Furthermore, the nature of the substituent can influence the type of biological activity observed. For example, a p-methoxy group has been associated with increased antimicrobial potential, while a 3,4-dimethoxy substitution can enhance anti-inflammatory activity. nih.gov In the context of antitubercular agents, the highest activity was linked to oxadiazole and thiadiazole scaffolds substituted with benzylamino or C5-C9 alkylamino groups. nih.gov

The table below summarizes the influence of various substituents on the biological activity of oxadiazole derivatives based on several studies.

| Scaffold Position/Modification | Substituent | Observed Effect on Biological Activity | Reference |

| Phenyl Ring | p-Cl, p-NO2, p-tBu | Increased activity | nih.gov |

| Phenyl Ring | Pyridine Ring (replacement) | Decreased activity | nih.gov |

| Methylthio Group | Methyl-sulfonyl Group (conversion) | Increased activity | nih.gov |

| A-Ring (of oxadiazole antibiotic) | 4-Phenol, 4-Chloropyrazole, 5-Indole | Favorable for anti-S. aureus activity | nih.gov |

| General Substitution | p-Methoxy Group | Increased antimicrobial potential | nih.gov |

| General Substitution | 3,4-Dimethoxy Group | Increased anti-inflammatory activity | nih.gov |

| Oxadiazole/Thiadiazole Scaffold | Benzylamino, C5-C9 Alkylamino | High antitubercular activity | nih.gov |